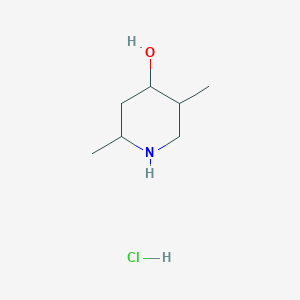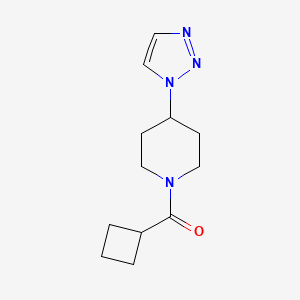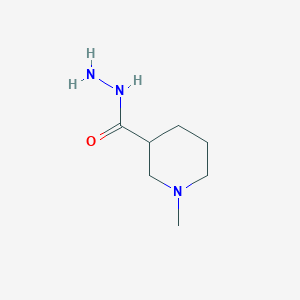
C7H16ClNO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound C7H16ClNO is known as 4-(Methoxymethyl)piperidine hydrochloride . It has a molecular weight of 165.66 g/mol .
Synthesis Analysis
The synthesis of a compound like C7H16ClNO typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Chemical Reactions Analysis
Chemical reactions involving a compound like C7H16ClNO could be influenced by various factors such as the presence of other reactants, temperature, pressure, and catalysts . The reactions could involve processes like oxidation, reduction, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like C7H16ClNO would include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
抗精神病作用:一项针对选择性 D1 多巴胺受体拮抗剂 SCH 39166 的研究,其化学式为 C7H16ClNO,探讨了其在精神分裂症患者中的潜在抗精神病作用。然而,它并不支持选择性 D1 多巴胺受体拮抗会对精神分裂症产生抗精神病作用的预测 (Karlsson 等人,1995)。
心脏保护作用:对 C1 酯酶抑制剂 (C1-INH) 的研究表明,它可以保护缺血组织免受再灌注损伤,其成分包括 C7H16ClNO。然而,过高剂量 (≥100 IU/kg) 的 C1-INH 会引起有害的副作用,可能是通过其促凝血作用 (Horstick 等人,2001)。
苯二氮卓受体拮抗剂特性:研究了 CGS 8216,一种新型非苯二氮卓类药物,它抑制 3H-氟硝西泮 (3H-FLU) 与大鼠突触膜的结合。含有 C7H16ClNO 的 CGS 8216 对 3H-FLU 结合表现出混合型抑制,可能是探测苯二氮卓受体拮抗剂特性的有用配体 (Czernik 等人,1982)。
对类风湿关节炎的影响:研究了人源化抗淋巴细胞单克隆抗体 CAMPATH-1H (C1H),用于治疗活动性、难治性类风湿关节炎 (RA) 患者。皮下给药时显示出生物学效力,引起轻度至中度毒性和疾病活动的短期改善 (Matteson 等人,1995)。
药物毒性中的代谢组学方法:使用基于 1H NMR 的代谢组学方法研究了环磷酰胺 (CY),其中包括 C7H16ClNO,以评估其全身改变和毒性。这项综合研究可用于 CY 的临床安全性评估 (Tingli 等人,2016)。
作用机制
Target of Action
The compound C7H16ClNO, also known as Clonidine , primarily targets the alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and pain signals .
Mode of Action
Clonidine interacts with its targets by acting as an agonist . It binds to the alpha-2 adrenoceptors, leading to a series of cellular responses. Specifically, it inhibits the presynaptic release of norepinephrine and reduces the sympathetic outflow . This results in a decrease in blood pressure and pain signals .
Biochemical Pathways
The primary biochemical pathway affected by Clonidine is the norepinephrine pathway . By inhibiting the release of norepinephrine, Clonidine disrupts the normal functioning of this pathway, leading to decreased sympathetic activity and thus lower blood pressure .
Pharmacokinetics
The pharmacokinetics of Clonidine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Clonidine is well absorbed and has a long duration of action . The therapeutic window is between 0.1mg and 2.4mg daily . More detailed pharmacokinetic properties specific to Clonidine are yet to be fully explored.
Result of Action
The molecular effect of Clonidine’s action is the inhibition of norepinephrine release, leading to a decrease in sympathetic outflow . On a cellular level, this results in a decrease in blood pressure and pain signals . In addition, Clonidine is also used for the diagnosis of pheochromocytoma, treatment of nicotine dependence, and opiate withdrawal .
安全和危害
未来方向
属性
IUPAC Name |
2,5-dimethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJIVXGWZANQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6162-47-6 |
Source


|
| Record name | 2,5-dimethylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)



![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)


![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)